

Predicted Biological Profile of N-(4-ethoxyphenyl)ethanesulfonamide: A Technical Whitepaper

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Compound of Interest

Compound Name: N-(4-ethoxyphenyl)ethanesulfonamide

Cat. No.: B2376059

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on computational predictions and analysis of structurally related compounds. To date, there is a notable absence of direct experimental data for **N-(4-ethoxyphenyl)ethanesulfonamide** in publicly available scientific literature and databases. The predictions outlined herein require experimental validation.

Executive Summary

N-(4-ethoxyphenyl)ethanesulfonamide is a small molecule for which no direct biological activity data has been published. However, its chemical structure, featuring a sulfonamide group linked to an ethoxyphenyl moiety, allows for predictive analysis of its potential biological targets. Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. This whitepaper provides a comprehensive overview of the predicted biological targets of **N-(4-ethoxyphenyl)ethanesulfonamide** based on the known pharmacology of the sulfonamide functional group and computational predictions. Methodologies for the experimental validation of these predicted targets are also detailed.

Predicted Biological Targets

Based on the common targets of the sulfonamide class of drugs, **N-(4-ethoxyphenyl)ethanesulfonamide** is predicted to interact with several key enzymes. The primary predicted targets fall into the categories of carbonic anhydrases and proteins involved in folate synthesis, with potential for other interactions.

Data Presentation: Predicted Target Classes and Representative Members

Target Class	Representative Human Targets	Predicted Interaction	Rationale
Carbonic Anhydrases	CA-I, CA-II, CA-IX, CA-XII	Inhibition	The sulfonamide moiety is a classic zinc-binding group that potently inhibits various isoforms of carbonic anhydrase. [1]
Dihydropteroate Synthase (DHPS)	(Bacterial Target)	Inhibition	Sulfonamides are known to act as competitive inhibitors of bacterial DHPS, disrupting folate synthesis. [2] [3] [4] This is a primary mechanism for their antimicrobial activity.
Cyclooxygenases (COX)	COX-1, COX-2	Inhibition	Some sulfonamide-containing compounds, such as celecoxib, are selective COX-2 inhibitors. [1] The ethoxyphenyl group is also present in some COX inhibitors.
Kinases	Various	Inhibition	The sulfonamide group can be found in various kinase inhibitors, where it often participates in hydrogen bonding within the ATP-binding pocket.

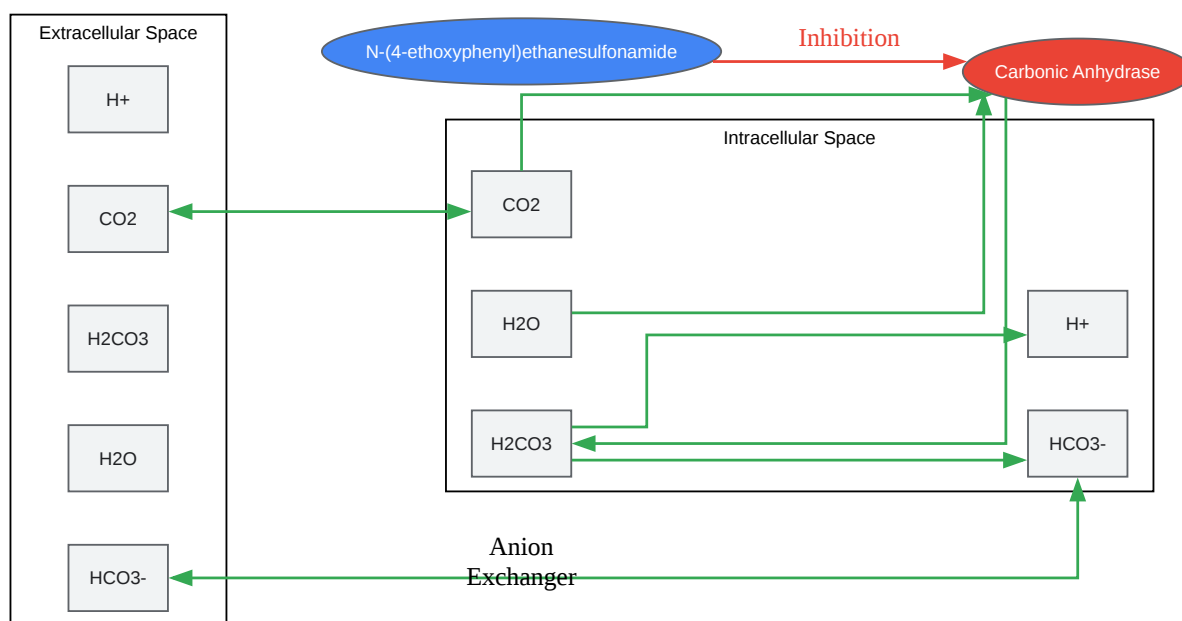
Nuclear Receptors	e.g., Peroxisome	Modulation	Some sulfonamide derivatives have been shown to modulate the activity of nuclear receptors.
	Proliferator-Activated Receptors (PPARs)		

Signaling Pathways

The predicted targets of **N-(4-ethoxyphenyl)ethanesulfonamide** are involved in several critical signaling pathways.

Carbonic Anhydrase and pH Regulation

Carbonic anhydrases play a crucial role in maintaining pH homeostasis. Inhibition of these enzymes can have downstream effects on various physiological processes, including ion transport and tumor microenvironment regulation.

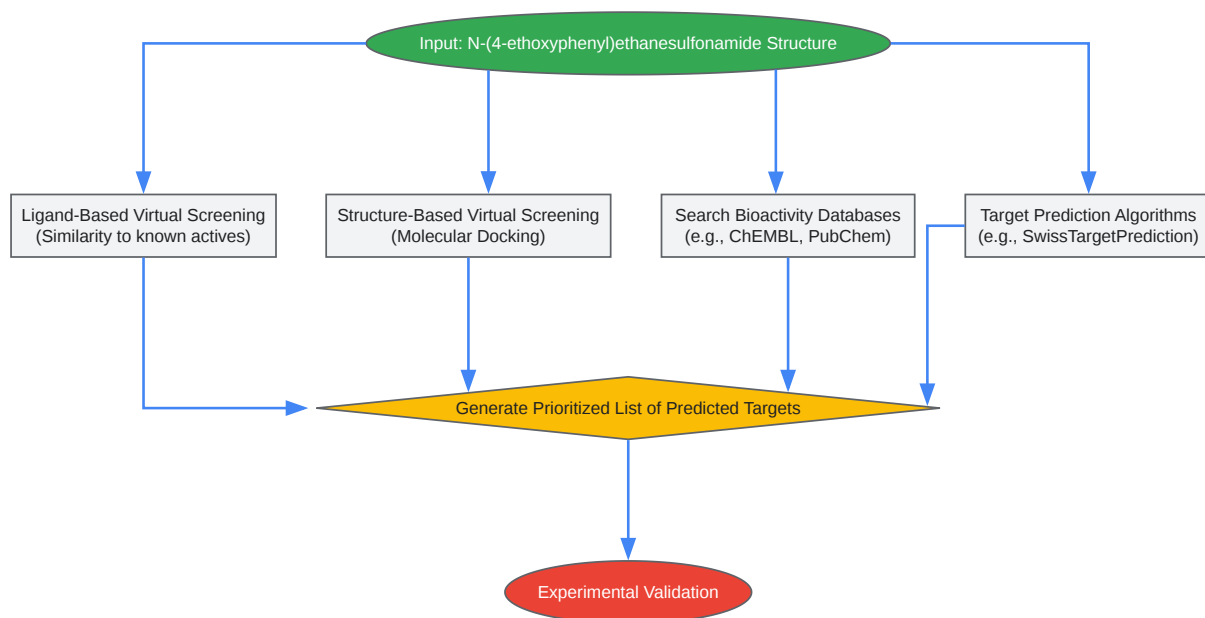
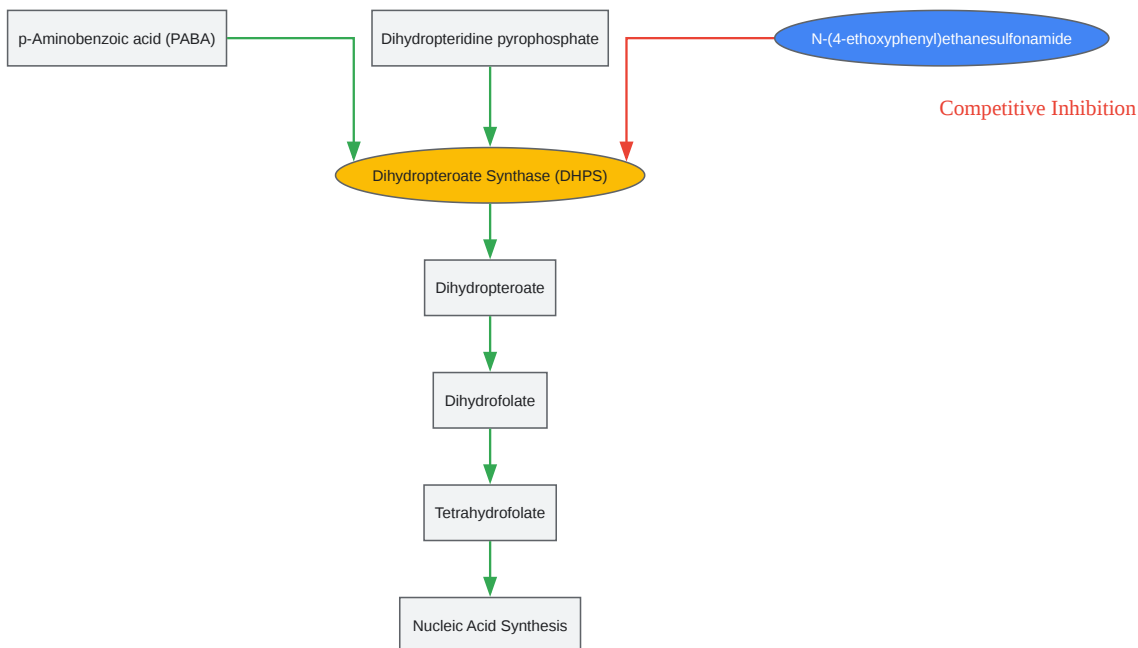


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Caption: Predicted inhibition of Carbonic Anhydrase by **N-(4-ethoxyphenyl)ethanesulfonamide**, disrupting pH regulation.

Bacterial Folate Biosynthesis Pathway

In bacteria, sulfonamides inhibit dihydropteroate synthase, a key enzyme in the synthesis of folic acid, which is essential for DNA synthesis and repair.



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- To cite this document: BenchChem. [Predicted Biological Profile of N-(4-ethoxyphenyl)ethanesulfonamide: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2376059#predicted-biological-targets-of-n-4-ethoxyphenyl-ethanesulfonamide>]

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